molecular formula C22H25FN2O4 B2630243 1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine CAS No. 647031-72-9

1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine

Cat. No.: B2630243
CAS No.: 647031-72-9
M. Wt: 400.45
InChI Key: AXDLHYDJKGPVTE-VZUCSPMQSA-N
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Description

The compound “1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine” is a piperazine derivative. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . They are widely used in the synthesis of pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, along with the attached 4-fluorophenyl and 3-(2,3,4-trimethoxyphenyl)acryloyl groups. The presence of these groups would likely confer specific physical and chemical properties to the compound, such as polarity, solubility, and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The piperazine ring could potentially undergo reactions at the nitrogen atoms, while the phenyl and acryloyl groups could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. Factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the overall charge distribution could influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Metabolism and Biotransformation Studies

  • Metabolite Identification : Kawashima, Satomi, and Awata (1991) investigated the metabolites of a related compound, 1-[bis(4-fluorophenyl)methyl]-4-(2,3,4-trimethoxybenzyl)piperazine dihydrochloride, in rats. They identified the main biotransformation pathways as O-demethylation, N-dealkylation, and hydroxylation processes (Kawashima, Satomi, & Awata, 1991).

Synthesis and Chemical Properties

  • Synthesis of Related Compounds : Research by Shakhmaev, Sunagatullina, and Zorin (2016) discussed the synthesis of flunarizine, a drug structurally related to 1-(4-Fluorophenyl)-4-(3-(2,3,4-trimethoxyphenyl)acryloyl)piperazine, and its isomers (Shakhmaev, Sunagatullina, & Zorin, 2016).
  • Synthesis of Metabolites : Ohtaka, Hori, Iemura, and Yumioka (1989) synthesized metabolites of a similar compound, exploring its structural properties and confirming proposed structures (Ohtaka, Hori, Iemura, & Yumioka, 1989).
  • Antimigraine Drug Synthesis : Narsaiah and Kumar (2010) described a high-yield synthesis process for an antimigraine drug structurally similar to this compound (Narsaiah & Kumar, 2010).

Applications in Medical Imaging and Neurology

  • Dopamine Receptor Imaging : Eskola et al. (2002) synthesized a compound using a similar structural framework for imaging dopamine D4 receptors, highlighting the potential application in neurological studies (Eskola et al., 2002).
  • Dopamine Reuptake Inhibitor Synthesis : Haka and Kilbourn (1990) prepared a fluorine-18 labeled version of a dopamine reuptake inhibitor, which is structurally related to the compound , for potential therapeutic use in cocaine abuse (Haka & Kilbourn, 1990).

Fluorescent Logic Gates and Molecular Probes

  • Development of Fluorescent Logic Gates : Gauci and Magri (2022) designed compounds with a piperazine receptor, similar in structure, as fluorescent logic gates, showing potential applications in molecular probes and sensing technologies (Gauci & Magri, 2022).

Scale-Up Synthesis and Industrial Applications

  • Large-Scale Synthesis : Ironside et al. (2002) described the development of a process for preparing a dopamine uptake inhibitor in large quantities, demonstrating the industrial applicability of similar compounds (Ironside et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound could be vast, depending on its potential applications. It could be explored for use in pharmaceuticals, materials science, or other areas of chemistry .

Properties

IUPAC Name

(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O4/c1-27-19-10-4-16(21(28-2)22(19)29-3)5-11-20(26)25-14-12-24(13-15-25)18-8-6-17(23)7-9-18/h4-11H,12-15H2,1-3H3/b11-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDLHYDJKGPVTE-VZUCSPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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